molecular formula C15H12FNO3 B11846325 1-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid

1-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid

Cat. No.: B11846325
M. Wt: 273.26 g/mol
InChI Key: CIMQVWFSCIWZRJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs organoboron reagents and palladium catalysts under mild conditions. The general steps include:

Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as adjusting temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

1-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate conversion and altering cellular processes.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:

    1-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.

    1-(4-Methylphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid: Contains a methyl group, potentially affecting its lipophilicity and pharmacokinetics.

    1-(4-Nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid: The nitro group introduces electron-withdrawing properties, influencing its chemical behavior and biological interactions.

The uniqueness of this compound lies in its specific fluorine substitution, which can enhance its metabolic stability and binding affinity to certain targets.

Biological Activity

1-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS No. 121626-40-2) is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews its chemical properties, biological activity, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₅H₁₂FNO₃
Molecular Weight273.26 g/mol
Melting Point233-235 °C
Boiling Point489.0 ± 45.0 °C (predicted)
Density1.40 ± 0.1 g/cm³ (predicted)
pKa3.49 ± 0.20 (predicted)

Anticancer Potential

Recent studies have highlighted the anticancer properties of related compounds that share structural similarities with this compound. For instance, derivatives exhibiting similar frameworks have shown significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : A notable study demonstrated that a derivative of this compound exhibits potent anticancer effects by inducing apoptosis in breast cancer cells through oxidative stress pathways and inhibition of the Notch-AKT signaling pathway .
  • In Vitro Studies : The compound's derivatives have been evaluated for their ability to inhibit cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these cell lines were found to be notably low, indicating strong cytotoxic activity (e.g., IC50 of approximately 0.67 μmol/L for MDA-MB-231 cells after 48 hours of treatment) .
  • Apoptosis Induction : The studies suggest that treatment with these compounds leads to increased apoptotic cell death rates, as evidenced by annexin V/PI staining assays . Enhanced levels of cleaved caspases and alterations in Bcl-2 family proteins further indicate activation of intrinsic apoptotic pathways .

Case Study 1: Anticancer Activity in Breast Cancer

A recent investigation into the anticancer activity of ZQL-4c (a derivative closely related to the target compound) revealed its effectiveness in inhibiting growth and inducing apoptosis in breast cancer cells. The study utilized various assays including CCK8 for cytotoxicity and flow cytometry for apoptosis detection .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on structure-activity relationships has shown that modifications on the indole scaffold can significantly impact biological activity. For example, the presence of electron-withdrawing groups like fluorine at specific positions has been correlated with enhanced potency against cancer cells .

Properties

Molecular Formula

C15H12FNO3

Molecular Weight

273.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-oxo-6,7-dihydro-5H-indole-3-carboxylic acid

InChI

InChI=1S/C15H12FNO3/c16-9-4-6-10(7-5-9)17-8-11(15(19)20)14-12(17)2-1-3-13(14)18/h4-8H,1-3H2,(H,19,20)

InChI Key

CIMQVWFSCIWZRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CN2C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

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